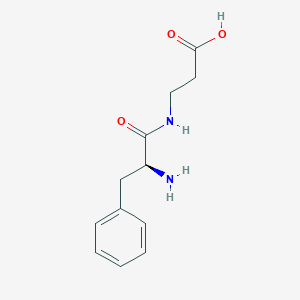

PHE-beta-ALA

Description

Contextualization of Beta-Amino Acids in Peptide Chemistry and Bioactive Scaffolds

The incorporation of beta-amino acids, such as the beta-alanine (B559535) component of PHE-beta-ALA, into peptide chains represents a significant strategy in medicinal chemistry. acs.org Unlike their alpha-amino acid counterparts, beta-amino acids possess an additional methylene (B1212753) group in their backbone. This seemingly minor alteration introduces profound changes to the resulting peptide's properties.

One of the most critical advantages of including beta-amino acids is the substantial increase in resistance to proteolytic degradation compared to natural alpha-peptides. acs.org This enhanced stability is a crucial attribute for the development of peptide-based therapeutics. Furthermore, peptides containing beta-amino acids can adopt unique and well-defined secondary structures, or conformations, that differ from those formed by alpha-peptides. acs.orgnih.gov This structural diversity allows for the precise spatial arrangement of functional groups, which is essential for effective interaction with biological targets. acs.org The ability to form novel secondary structures, such as helices and turns, opens up new avenues for designing bioactive molecules that can mimic or inhibit biological processes with high specificity. acs.orgresearchgate.net

Significance of Dipeptide Motifs in Contemporary Peptide Science

Dipeptides, consisting of two amino acids linked by a peptide bond, are the simplest peptide units but hold considerable importance in biological systems and peptide science. aksaray.edu.trwikipedia.org They serve as fundamental building blocks for the synthesis of more complex peptides and proteins. aksaray.edu.tr Beyond their role as synthetic intermediates, dipeptides themselves can exhibit biological activity and are involved in processes like cell signaling and nutrient absorption. aksaray.edu.tr

In the context of materials science, certain dipeptides have demonstrated a remarkable capacity for self-assembly into well-ordered nanostructures, such as nanotubes, vesicles, and hydrogels. aksaray.edu.tr This property is driven by non-covalent interactions, including hydrogen bonding and aromatic stacking. aksaray.edu.tr The simplicity, biocompatibility, and tunable functionality of dipeptides make them attractive candidates for applications in drug delivery, tissue engineering, and nanotechnology. aksaray.edu.tr The specific sequence and nature of the constituent amino acids within a dipeptide motif can significantly influence its biological function and self-assembling behavior. For instance, dipeptides containing bulky and positively charged amino acids have been shown to affect mRNA stability. researchgate.net

Overview of Current Academic Research Trajectories for this compound

Current research on Phenylalanyl-beta-Alanine (this compound) is exploring its potential in several scientific domains. As a dipeptide, it serves as a valuable building block in peptide synthesis, which can be achieved through methods like solid-phase and solution-phase synthesis. ontosight.ai

One area of investigation is its potential biological activity. Preliminary studies suggest that this compound may possess antioxidant and anti-inflammatory properties, although further research is needed to confirm these effects and understand their mechanisms. ontosight.ai Additionally, research into similar beta-alanine-containing dipeptides provides insights into the potential structural characteristics of this compound. For example, a study on related dipeptides found that those with an N-terminally located beta-alanine could form supramolecular double helices, while the C-terminally positioned beta-alanine in L-phenylalanyl-beta-alanine did not form such a structure. nih.gov This highlights the critical role of amino acid sequence and position in determining the supramolecular architecture of these molecules.

The table below summarizes the key properties of L-Phenylalanyl-beta-Alanine.

| Property | Value |

| Molecular Formula | C12H16N2O3 |

| Molecular Weight | ~236.27 g/mol |

| Appearance | White crystalline powder |

| Melting Point | ~185-190°C |

| Solubility | Water, Methanol, DMSO |

Data sourced from publicly available chemical information. ontosight.ai

Interdisciplinary Research Perspectives on this compound Integration

The unique characteristics of beta-amino acid-containing peptides like this compound position them at the intersection of multiple scientific disciplines, including medicinal chemistry, materials science, and biotechnology. acs.orgnih.gov

In medicinal chemistry, the enhanced proteolytic stability and ability to form novel secondary structures make these peptides promising scaffolds for drug discovery. acs.orgnih.gov They are being explored for a range of therapeutic applications, including the development of antimicrobial agents, inhibitors of protein-protein interactions, and ligands for G-protein coupled receptors (GPCRs). acs.orgslideshare.net

From a materials science perspective, the self-assembly properties of peptides containing beta-amino acids are being harnessed to create novel biomaterials and nanomaterials. nih.govresearchgate.net The predictable folding and self-organization of these peptides allow for the design of hydrogels, nanofibers, and other nanostructures with potential applications in tissue engineering and regenerative medicine. nih.gov

In biotechnology, enzymes capable of recognizing and processing beta-amino acids are being identified and engineered. researchgate.net These biocatalysts could be used for the sustainable and efficient synthesis of beta-amino acid derivatives and beta-peptides, furthering their application in both biomedical and biomaterial fields. researchgate.net The integration of this compound and similar motifs into larger peptide frameworks is a key strategy in developing these advanced materials and therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(2-amino-3-phenylpropanoyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c13-10(8-9-4-2-1-3-5-9)12(17)14-7-6-11(15)16/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOQXEVNENIIIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432217 | |

| Record name | PHE-beta-ALA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54745-27-6 | |

| Record name | PHE-beta-ALA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Derivatization of Phe Beta Ala

Solid-Phase Peptide Synthesis (SPPS) Strategies for PHE-beta-ALA Incorporation

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. smolecule.comresearchgate.net The incorporation of β-alanine residues like in this compound requires careful consideration of coupling conditions and resin chemistry to achieve high yields and purity.

Optimization of Coupling Reagents and Conditions for β-Alanine Linkages

The formation of the peptide bond between a sterically hindered amino acid like phenylalanine and the less reactive amino group of β-alanine can be challenging. The choice of coupling reagent is critical to drive the reaction to completion and minimize side reactions such as racemization. bachem.com

Commonly used coupling reagents for the synthesis of peptides containing β-alanine include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure®). bachem.comamericanpeptidesociety.org Phosphonium and aminium/uronium salt-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP®), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also highly effective. peptide.com These reagents are known for their high coupling efficiencies and ability to suppress racemization. peptide.com For instance, the use of HBTU with N,N-diisopropylethylamine (DIPEA) as a base is a common practice in Fmoc-based SPPS. researchgate.net

| Coupling Reagent | Additive | Base | Key Advantages |

| DIC | HOBt | DIPEA | Cost-effective, reduces epimerization. bachem.com |

| HBTU | - | DIPEA | High coupling rates, minimal side reactions. bachem.compeptide.com |

| HATU | - | DIPEA | Highly efficient, particularly for sterically hindered couplings. bachem.compeptide.com |

| PyBOP® | - | DIPEA | Effective for hindered couplings and cyclization. peptide.com |

| COMU | Oxyma Pure® | DIPEA | High efficiency, safer alternative to HOBt/HOAt-based reagents. bachem.com |

Resin Selection and Cleavage Protocols for this compound Peptides

The choice of solid support is crucial for the successful synthesis of this compound peptides. The linker attaching the peptide to the resin must be stable throughout the synthesis but readily cleavable at the final step. For peptides with a C-terminal carboxyl group, resins such as Merrifield or Pam are often employed in Boc-based strategies. In the more common Fmoc/tBu strategy, acid-labile resins like Wang or 2-chlorotrityl chloride (2-CTC) resin are preferred. sigmaaldrich.com The 2-CTC resin is particularly advantageous as it allows for the cleavage of the peptide under mildly acidic conditions, preserving acid-sensitive protecting groups on the side chains.

The final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). wpmucdn.comthermofisher.com A "cleavage cocktail" containing scavengers is essential to quench reactive cationic species generated during deprotection, which could otherwise lead to side reactions with sensitive amino acid residues like tryptophan or methionine. wpmucdn.comwpmucdn.com The composition of the cleavage cocktail depends on the amino acid sequence of the peptide. wpmucdn.comthermofisher.com

| Resin Type | Linker Type | Cleavage Cocktail Example | Target Peptide |

| Wang Resin | p-Alkoxybenzyl alcohol | TFA/TIS/H₂O (95:2.5:2.5) | C-terminal acid |

| 2-Chlorotrityl Chloride Resin | 2-Chlorotrityl | Acetic acid/TFE/DCM | Protected peptide fragments |

| Rink Amide Resin | Tris(alkoxy)benzylamine | TFA/Phenol/H₂O/TIS (88:5:5:2) | C-terminal amide |

Stereo- and Regioselective Synthesis Considerations

Maintaining the stereochemical integrity of the chiral center in phenylalanine is paramount during peptide synthesis. The use of modern coupling reagents, often in combination with additives like HOBt or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), significantly minimizes the risk of racemization. bachem.com The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate, which is less likely to form with these optimized coupling conditions.

For the synthesis of this compound, the regioselectivity of the coupling reaction is generally not a concern as β-alanine does not possess a side-chain functional group. However, when incorporating modified β-amino acids, careful selection of protecting groups is necessary to ensure that the peptide bond forms at the correct amino group. Enantioselective synthesis methods have been developed for α-substituted α,β-diamino acids, which could be adapted for the synthesis of more complex this compound derivatives. nih.gov

Solution-Phase Peptide Synthesis (LPPS) Techniques Applied to this compound

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of complex peptide fragments that may be difficult to assemble on a solid support. americanpeptidesociety.org

Classical Segment Condensation Approaches

Segment condensation involves the coupling of two pre-synthesized peptide fragments in solution. researchgate.net This approach can be advantageous for the synthesis of longer peptides or for the convergent synthesis of this compound containing peptides. A critical challenge in segment condensation is the risk of epimerization at the C-terminal amino acid of the activated peptide fragment. nih.gov To mitigate this, the C-terminal residue of the acyl donor fragment is often an achiral amino acid like glycine (B1666218) or, in this case, β-alanine, which lacks a chiral center and is therefore not susceptible to racemization.

The depsipeptide technique, where an ester linkage is temporarily used in place of an amide bond, has been explored as a strategy to suppress racemization during segment condensation. nih.gov The coupling of peptide segments bearing a C-terminal depsipeptide unit proceeds with minimal loss of stereochemical integrity. nih.gov

Protecting Group Strategies for this compound Construction

The success of LPPS relies heavily on a well-defined protecting group strategy to prevent unwanted side reactions. nih.govcreative-peptides.com The α-amino group of the amino acids is typically protected with either a base-labile group like 9-fluorenylmethoxycarbonyl (Fmoc) or an acid-labile group such as tert-butyloxycarbonyl (Boc). peptide.com The carboxyl group is often protected as a simple alkyl ester, for instance, a methyl or ethyl ester, which can be saponified at a later stage.

For the synthesis of this compound, the side chain of phenylalanine does not typically require protection. However, in the case of derivatized phenylalanine residues (e.g., tyrosine), the side-chain functional group must be masked with a protecting group that is orthogonal to the N-terminal protecting group. creative-peptides.com For example, in a Boc-based strategy, the hydroxyl group of tyrosine can be protected as a benzyl (B1604629) ether (Bzl), which is stable to the acidic conditions used for Boc removal but can be cleaved by hydrogenolysis. peptide.com

| N-Terminal Protection | C-Terminal Protection | Phenylalanine Side Chain | Deprotection Conditions |

| Boc | Methyl Ester (OMe) | Unprotected | TFA for Boc; Saponification for OMe |

| Fmoc | Benzyl Ester (OBzl) | Unprotected | Piperidine for Fmoc; Hydrogenolysis for OBzl |

| Cbz | tert-Butyl Ester (OtBu) | Unprotected | Hydrogenolysis for Cbz; TFA for OtBu |

Cyclization Methodologies for this compound Containing Cyclic Peptides

The cyclization of peptides containing the this compound motif is a key strategy for constraining their conformation, which can lead to enhanced biological activity, selectivity, and metabolic stability. The presence of the β-amino acid introduces a flexible element into the peptide backbone, influencing the propensity for ring formation and the resulting geometry of the cyclic peptide. Various methodologies have been developed to facilitate the efficient cyclization of these peptides, with the choice of method depending on factors such as the desired ring size, the nature of the other amino acid residues, and the intended final structure.

One of the primary challenges in the cyclization of peptides containing β-amino acids is the potential for oligomerization. To favor intramolecular cyclization over intermolecular reactions, high-dilution conditions are often employed. The selection of the cyclization site is also a critical consideration. Head-to-tail cyclization is a common approach, where the N-terminus of the peptide is linked to the C-terminus. Alternatively, side-chain to side-chain or side-chain to backbone cyclizations offer additional possibilities for creating diverse cyclic structures.

The choice of coupling reagents is another important factor in achieving successful cyclization. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are frequently used to activate the carboxylic acid group for amide bond formation. The reaction conditions, including solvent, temperature, and reaction time, must be carefully optimized to maximize the yield of the desired cyclic product while minimizing side reactions.

Enzymatic Synthesis Pathways Involving this compound

Enzymatic methods for peptide synthesis offer a green and highly selective alternative to traditional chemical synthesis. These approaches operate under mild conditions, reducing the risk of racemization and eliminating the need for extensive protecting group strategies.

Utilizing L-Amino Acid Ligases for Dipeptide Formation

L-amino acid ligases (LALs) are a class of enzymes that catalyze the ATP-dependent formation of dipeptides from unprotected L-amino acids. The substrate specificity of these enzymes is a key determinant of their utility in synthesizing novel dipeptides. While many LALs exhibit a preference for proteinogenic L-amino acids, some have been shown to accept β-amino acids as substrates. For instance, the L-amino acid ligase from Bacillus subtilis (BsLAL) has been investigated for its ability to synthesize dipeptides containing non-proteinogenic amino acids. The catalytic efficiency of these enzymes for the synthesis of this compound can be influenced by the specific reaction conditions, including pH, temperature, and the concentration of ATP and magnesium ions.

Biocatalytic Approaches for β-Alanine and Phenylalanine Ligation

Biocatalytic ligation using proteases operating in reverse is another promising strategy for the synthesis of this compound. In this kinetically controlled approach, a protease is used to catalyze the formation of a peptide bond between an N-terminally protected phenylalanine ester and β-alanine. The choice of enzyme is critical, with proteases such as thermolysin and papain having been explored for their ability to catalyze the formation of peptide bonds involving non-proteinogenic amino acids. The reaction medium is also a key parameter, with the use of organic co-solvents or biphasic systems often employed to shift the thermodynamic equilibrium towards synthesis rather than hydrolysis.

Enzyme Engineering for Enhanced this compound Synthesis Yields

To overcome the limitations of wild-type enzymes, such as low catalytic efficiency and narrow substrate specificity, enzyme engineering has emerged as a powerful tool. Techniques such as site-directed mutagenesis and directed evolution can be used to modify the active site of an enzyme to improve its performance for a specific reaction. For example, the substrate-binding pocket of an L-amino acid ligase could be engineered to better accommodate the β-alanine substrate, thereby increasing the yield of this compound. Similarly, the stability of the enzyme under process conditions can be enhanced through protein engineering, leading to more robust and cost-effective biocatalytic processes.

Design and Synthesis of Peptidomimetics Incorporating this compound

Peptidomimetics are molecules that mimic the structural and functional aspects of peptides but are designed to have improved pharmacokinetic properties, such as enhanced stability against proteolytic degradation and improved oral bioavailability.

Pseudopeptide and Hybrid Peptide Synthesis Strategies

The synthesis of this compound, an α/β-hybrid peptide, can be accomplished through several advanced methodologies, primarily categorized as solution-phase synthesis (SPS) and solid-phase peptide synthesis (SPPS). nih.gov Both approaches are designed to create the amide bond between L-phenylalanine (an α-amino acid) and β-alanine (a β-amino acid) with high fidelity.

Solution-Phase Synthesis (SPS): Regarded as the traditional approach, SPS involves the sequential coupling of amino acids in a homogenous solution. neulandlabs.com For this compound, this process would typically involve:

Protection: The amino group of L-phenylalanine and the carboxylic acid group of β-alanine are protected with temporary protecting groups (e.g., Boc or Fmoc for the amino group, and methyl/ethyl esters for the carboxyl group) to prevent unwanted side reactions.

Activation: The carboxylic acid group of the N-protected L-phenylalanine is activated using coupling reagents. Common activators include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions.

Coupling: The activated L-phenylalanine is then reacted with the deprotected β-alanine ester to form the dipeptide.

Deprotection and Purification: The protecting groups are removed, and the final this compound product is isolated and purified, typically through crystallization or chromatography.

While SPS is highly scalable and can be cost-effective for large quantities, it can be labor-intensive due to the need for purification of intermediates at each step. neulandlabs.com

Solid-Phase Peptide Synthesis (SPPS): Developed by R. Bruce Merrifield, SPPS simplifies the synthetic process by anchoring the growing peptide chain to an insoluble polymer resin. wikipedia.orgbachem.com This allows for the easy removal of excess reagents and byproducts through simple washing and filtration steps. bachem.com The synthesis of this compound via SPPS involves:

Resin Attachment: The C-terminal amino acid, β-alanine, is first covalently attached to a solid support resin. beilstein-journals.org

Deprotection: The N-terminal protecting group (commonly Fmoc) of the resin-bound β-alanine is removed using a mild base, such as piperidine. beilstein-journals.org

Coupling: An excess of N-protected L-phenylalanine is activated and added to the resin to react with the deprotected amino group of β-alanine, forming the peptide bond.

Cleavage: Once the synthesis is complete, the dipeptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously, typically using a strong acid like trifluoroacetic acid (TFA). acs.org

SPPS is highly efficient and amenable to automation, though challenges can arise with longer or more complex sequences due to potential aggregation on the resin. frontiersin.org

| Method | Advantages | Disadvantages |

|---|---|---|

| Solution-Phase Synthesis (SPS) | Highly scalable, cost-effective for large quantities, easier purification of final product. | Labor-intensive, requires purification of intermediates, not well-suited for very long peptides. neulandlabs.com |

| Solid-Phase Peptide Synthesis (SPPS) | High efficiency and speed, amenable to automation, simplified purification of intermediates. wikipedia.org | Lower yields with increasing peptide length, higher production costs for reagents and resins. neulandlabs.com |

Influence of β-Alanine on Proteolytic Stability of Peptidomimetics

A significant advantage of incorporating β-amino acids like β-alanine into peptide structures is the enhanced resistance to enzymatic degradation. nih.gov Proteolysis, the breakdown of proteins and peptides, is carried out by enzymes called proteases (or peptidases). wikipedia.org

Natural peptides, composed exclusively of α-amino acids, are rapidly degraded in biological systems by these enzymes. nih.gov However, the structural alteration introduced by a β-amino acid creates a peptidomimetic that is a poor substrate for most natural proteases. The key reasons for this increased stability are:

Altered Backbone Geometry: The presence of an additional methylene (B1212753) group in the backbone of β-alanine extends the distance between peptide bonds. This change in spacing and geometry disrupts the specific three-dimensional conformation that proteases recognize for binding and cleavage.

Enzyme Specificity: Proteases have highly specific active sites tailored to the stereochemistry and backbone structure of α-peptides. The unnatural β-peptide bond does not fit correctly into these active sites, thereby preventing enzymatic hydrolysis.

Research has consistently shown that peptides containing β-amino acids exhibit a superior stability profile compared to their α-peptide counterparts. nih.gov Even peptides containing a mix of α- and β-amino acids demonstrate a high level of proteolytic stability, making them ideal candidates for pharmacologically active compounds. nih.gov This resistance to degradation can significantly increase the in vivo half-life of peptide-based drugs.

| Peptide Type | Susceptibility to Proteolysis | Typical Biological Half-Life |

|---|---|---|

| α-Peptide (e.g., PHE-ALA) | High | Short |

| α,β-Hybrid Peptide (e.g., this compound) | Low to Very Low | Significantly Extended |

Analytical Validation of Synthetic Purity and Composition (excluding basic identification data)

Beyond basic confirmation of identity, a rigorous analytical validation is essential to determine the purity and precise composition of synthetically derived this compound. This involves a suite of advanced techniques that can quantify the target peptide and characterize any impurities. ijsra.net

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is a cornerstone technique for assessing peptide purity. ijsra.netresearchgate.net The method separates the target peptide from impurities based on differences in hydrophobicity. Impurities may include truncated sequences (e.g., just Phenylalanine), deletion sequences, or byproducts from side reactions during synthesis. oxfordglobal.com By analyzing the resulting chromatogram, the purity of the this compound sample can be quantified as a percentage of the total peak area.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming the molecular weight and verifying the amino acid sequence. resolvemass.capolarispeptides.com

Intact Mass Analysis: Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) provide a highly accurate mass measurement of the intact dipeptide, confirming that no unintended modifications have occurred. polarispeptides.com

Tandem Mass Spectrometry (MS/MS): For definitive sequence verification, the peptide is fragmented within the mass spectrometer, and the masses of the resulting fragments are analyzed. almacgroup.com This fragmentation pattern allows for the unambiguous determination of the amino acid sequence, confirming the correct order (PHE followed by beta-ALA) and identifying potential impurities with incorrect sequences. almacgroup.comwaters.com

Amino Acid Analysis (AAA): This technique provides a quantitative assessment of the amino acid composition of the peptide. biosynth.com The this compound sample is first hydrolyzed to break it down into its constituent amino acids. These amino acids are then separated, identified, and quantified. biosynth.com The results confirm the presence of Phenylalanine and β-alanine and, crucially, determine their molar ratio, ensuring it aligns with the expected 1:1 composition of the dipeptide. resolvemass.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers detailed, atomic-level information about the three-dimensional structure and conformation of the peptide in solution. nih.govcreative-proteomics.com For this compound, NMR can be used to:

Confirm the covalent structure by analyzing chemical shifts and coupling constants.

Study the peptide's conformational preferences and dynamics, which are crucial aspects of its biological function. researchgate.netacs.org

Identify and characterize structural isomers or other impurities that may not be distinguishable by mass alone. oxfordglobal.com

| Technique | Primary Purpose in Validation | Information Provided |

|---|---|---|

| HPLC | Purity Assessment & Quantification | Percentage purity; detection of synthesis-related impurities (e.g., truncated sequences). researchgate.net |

| Mass Spectrometry (MS/MS) | Sequence Verification & Impurity Identification | Accurate molecular weight; definitive amino acid sequence; identification of impurities with mass differences. almacgroup.com |

| Amino Acid Analysis (AAA) | Compositional Stoichiometry | Quantitative molar ratio of constituent amino acids (verifies 1:1 ratio of PHE to beta-ALA). biosynth.com |

| NMR Spectroscopy | Structural Confirmation & Conformational Analysis | 3D structure in solution; identification of structural isomers; confirmation of covalent bonds. nih.govacs.org |

Rigorous Structural and Conformational Analysis of Phe Beta Ala and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the three-dimensional structure and dynamics of molecules in solution. rsc.org It provides invaluable insights into the conformational preferences of peptides, which are often influenced by the solvent environment and intramolecular interactions. rsc.orgdiva-portal.org

1D and 2D NMR for Conformational Elucidation in Solution

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental tools for determining the solution conformation of peptides containing PHE-beta-ALA. nih.govacs.org The assignment of proton (¹H) and carbon (¹³C) resonances is the initial step, typically achieved through a combination of 1D ¹H NMR and 2D experiments such as Total Correlation Spectroscopy (TOCSY) and Rotating Frame Nuclear Overhauser Effect Spectroscopy (ROESY). rsc.orgacs.org TOCSY helps in identifying protons within the same amino acid residue, while ROESY provides information about through-space proximity between protons, which is crucial for defining the peptide's fold. acs.orgnih.gov

In studies of cyclic peptides incorporating this compound, 2D NMR techniques have been instrumental in assigning all ¹H and ¹³C resonances. nih.gov Interproton distances derived from ROESY spectra, along with homonuclear coupling constants, form the basis for conformational analysis. nih.govcapes.gov.br For instance, in the cyclic hexapeptide cyclo-(Pro-Phe-beta-Ala-Phe-Phe-beta-Ala), a complete assignment of resonances was achieved using homo- and heteronuclear 2D techniques in dimethylsulfoxide (DMSO) solution. nih.gov This detailed assignment allowed for the identification of specific structural features, such as the presence of β-turns. nih.gov

The analysis of Nuclear Overhauser Effects (NOEs) is particularly powerful. For example, strong sequential NOEs between ProCαH and ΔZPhe³NH in certain endomorphin-2 analogues containing a didehydro-phenylalanine residue suggest a folded conformation in solution, which is consistent with solid-state data. nih.gov

Investigation of Conformational Equilibria of this compound in Different Solvents

The conformation of peptides is not static and can exist as an equilibrium of different states, which is often influenced by the polarity of the solvent. researchgate.netosti.gov NMR spectroscopy is adept at characterizing these conformational equilibria. researchgate.netfrontiersin.org

For cyclic peptides containing β-alanine, the solvent can mediate significant conformational transitions. capes.gov.br In a study of cyclo-(Pro-Phe-Phe-beta-Ala-beta-Ala), NMR analysis in deuterated acetonitrile (B52724) (CD₃CN) and dimethylsulfoxide (DMSO) revealed the presence of two slowly interconverting conformers in both solvents. capes.gov.br These conformers are characterized by a cis-trans isomerism around the β-Ala⁵-Pro¹ peptide bond. In CD₃CN, the conformer with a cis peptide bond is similar to its solid-state structure, whereas the all-trans conformer is stabilized by intramolecular hydrogen bonds. capes.gov.br In the more polar solvent DMSO, the trans isomer shows some similarity to the one in CD₃CN, but the cis isomer adopts a different conformation compared to the solid state. capes.gov.br The effect of the solvent on stabilizing different conformations has also been investigated in solvent mixtures of DMSO and CD₃CN. capes.gov.br

This solvent-dependent conformational behavior highlights the adaptability of the peptide backbone, where the β-alanine residue's flexibility plays a key role. The equilibrium can be shifted by changing the solvent environment, leading to different predominant conformations. capes.gov.brrsc.org

Chemical Shift Analysis and Intramolecular Interactions in this compound Peptides

The chemical shifts of protons and carbons in an NMR spectrum are highly sensitive to their local electronic environment and, by extension, to the peptide's conformation and intramolecular interactions. researchgate.netnih.govtandfonline.com Analysis of chemical shifts can, therefore, provide detailed insights into the structural nuances of this compound containing peptides.

Intramolecular hydrogen bonds are a key factor in stabilizing specific peptide conformations. The temperature dependence of amide proton chemical shifts can be used to identify protons involved in such bonds, as those shielded from the solvent will exhibit a smaller change in chemical shift with temperature. acs.org

Studies on L-phenylalanine and its derivatives have shown that intramolecular interactions between the phenyl ring and the peptide backbone can influence the chemical shifts of the carbonyl carbon. researchgate.netnih.gov Specifically, an interaction with the phenyl group can cause a redshift (smaller energy) in the chemical shift of the C₁(=O) site. researchgate.netnih.gov The chemical environment of the α- and β-carbons also shows significant differences, indicating that the phenyl group affects the peptide bond. researchgate.netnih.gov

In hybrid peptides, the analysis of chemical shift deviations can indicate the formation of intramolecularly hydrogen-bonded structures in solution. acs.org For example, a significant downfield shift of an amide proton signal can be indicative of its involvement in a hydrogen bond, which helps to stabilize a folded structure like a β-turn. acs.org

X-ray Crystallography and Solid-State Structural Characterization

While NMR provides information about the solution-state conformation, X-ray crystallography offers a precise, atomic-level picture of the peptide's structure in the solid state. mdpi.commdpi.com This technique is crucial for understanding the intrinsic conformational preferences of a peptide and how it packs in a crystalline environment.

Single Crystal X-ray Diffraction of this compound Containing Peptides

Single crystal X-ray diffraction has been successfully employed to determine the solid-state structures of various peptides containing this compound and its derivatives. nih.govcnr.it For instance, the crystal structure of the cyclic hexapeptide cyclo-(Pro-Phe-beta-Ala-Phe-Phe-beta-Ala) was determined from a crystal grown from a methanol/ethyl acetate (B1210297) solution. nih.gov The analysis revealed that the molecule adopts a conformation with a cis β-Ala⁶-Pro¹ peptide bond, with the α-amino acid residues located at the corners of turn structures. nih.gov

In another example, the cyclic hexapeptide cyclo-(L-Pro-L-Phe-β-Ala)₂ was crystallized from a methanol-dichloromethane solution. cnr.it Its solid-state structure revealed that the two identical halves of the molecule adopt different conformations, with one β-Ala-L-Pro peptide bond being trans and the other cis. cnr.it This highlights the conformational flexibility imparted by the β-alanine residue.

The solid-state structure of a synthetic peptide, t-butoxycarbonyl—β-Phe-β-Phe-d-Pro-Gly-β-Phe-β-Phe-methyl ester, was characterized by single crystal X-ray diffraction, revealing a β-hairpin conformation. pnas.org This structure is stabilized by two intramolecular cross-strand hydrogen bonds. pnas.org

Analysis of Crystal Packing and Intermolecular Interactions

The way peptide molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions, including hydrogen bonds and van der Waals forces. mdpi.commdpi.com These interactions can significantly influence the conformation observed in the solid state. mdpi.com

In the crystal structure of cyclo-(L-Pro-L-Phe-β-Ala-β-Ala), a complex network of 18 hydrogen bonds involving all remaining CO and NH groups and water molecules is present. capes.gov.br This extensive hydrogen bonding network plays a crucial role in stabilizing the crystal lattice.

The analysis of crystal packing in β-hairpin peptides has shown that adjacent molecules can arrange in an approximately orthogonal fashion. core.ac.uk In some cases, crystal packing is facilitated by solvent bridges in the absence of extensive direct intermolecular hydrogen bonding between peptide molecules. core.ac.uk The packing of hydrophobic amino acids like phenylalanine often involves van der Waals interactions between the side chains, which connect hydrophobic edges of molecular layers. nih.gov

Furthermore, intermolecular hydrogen bonds can lead to the formation of extended supramolecular structures. For example, in the case of the t-butoxycarbonyl—β-Phe-β-Phe-d-Pro-Gly-β-Phe-β-Phe-methyl ester, intermolecular N-H···O=C hydrogen bonds connect the β-hairpins into an infinitely extended β-sheet. pnas.org The presence of β-residues in this structure results in a "polar" sheet where all the C=O groups point in the same direction. pnas.org

Vibrational Spectroscopy for Conformational Insight

Vibrational spectroscopy serves as a powerful tool for elucidating the conformational properties of peptides like this compound. By analyzing the vibrational modes of the peptide backbone and side chains, detailed information about local secondary structure and intermolecular interactions can be obtained.

Fourier Transform Infrared (FTIR) spectroscopy is particularly sensitive to the vibrations of the amide groups that form the peptide bonds. researchgate.netacs.orgnih.gov The analysis of specific amide bands in the FTIR spectrum provides valuable insights into the secondary structure of this compound. The amide I band, primarily associated with the C=O stretching vibration of the peptide bond, is especially informative. shimadzu.comleibniz-fli.de Its frequency is sensitive to the hydrogen-bonding environment and the geometry of the peptide backbone. shimadzu.comnih.govacs.org

The amide I, II, and III bands are key indicators of protein and polypeptide presence in a sample. researchgate.net The amide I band, located between 1600 and 1700 cm⁻¹, is crucial for analyzing the secondary structure. shimadzu.comresearchgate.net The amide II band (1470–1570 cm⁻¹) and amide III band (1250–1350 cm⁻¹) are related to N-H bending and C-N stretching vibrations. researchgate.net The positions of these bands can indicate the presence of different secondary structures such as α-helices, β-sheets, β-turns, and random coils. shimadzu.com For instance, in studies of various dipeptides, the amide I band frequency has been shown to correlate with the dihedral angle φ, providing a measure of conformational preference. nih.govacs.org

Table 1: Characteristic FTIR Amide Band Regions and Associated Vibrations

| Amide Band | Wavenumber Range (cm⁻¹) | Primary Vibrational Modes | Structural Significance |

| Amide I | 1600 - 1700 | C=O stretching | Highly sensitive to secondary structure (α-helix, β-sheet, β-turn, random coil) |

| Amide II | 1470 - 1570 | N-H bending and C-N stretching | Sensitive to conformation and hydrogen bonding |

| Amide III | 1200 - 1350 | C-N stretching and N-H bending | Provides complementary information on secondary structure |

This table summarizes the general regions for amide bands in peptides. Specific peak positions for this compound would require experimental data.

In the context of this compound, the analysis of the amide I band through techniques like curve fitting and second derivative analysis can quantify the relative populations of different conformers. shimadzu.com For example, a study on the tripeptide Ala-Phe-Ala utilized FTIR to suggest the presence of a γ-turn. acs.org Similarly, for this compound, distinct components within the amide I region could be assigned to specific conformations like β-turns or extended structures.

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.comnih.gov This technique is exceptionally sensitive to the three-dimensional arrangement of atoms and is therefore a powerful tool for determining the absolute configuration and solution-state conformation of peptides like this compound. researchgate.netacs.orgresearchgate.net

The VCD spectrum in the amide I region is particularly informative for peptide secondary structure. researchgate.net Different secondary structures, such as α-helices and β-sheets, exhibit characteristic VCD signatures. researchgate.net For instance, studies on cyclic peptides have demonstrated that VCD spectra can be unambiguously correlated with well-defined β-helical structures. aip.orgresearchgate.net Moreover, VCD can distinguish between helices of opposite chirality, as the spectra are nearly mirror images of each other. aip.orgresearchgate.net

For this compound, VCD analysis, in conjunction with quantum chemical calculations, can provide detailed insights into its preferred conformations in solution. rsc.org By comparing the experimental VCD spectrum with theoretical spectra calculated for different possible conformers (e.g., various types of β-turns, extended structures), the most populated conformations can be identified. acs.orgresearchgate.netcas.cz This approach has been successfully applied to study the conformational preferences of various peptides, including those containing β-amino acids. rsc.org The sensitivity of VCD to subtle conformational changes makes it invaluable for understanding the structural flexibility of this compound in different solvent environments. rsc.org

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a widely used technique for the rapid assessment of the secondary structure of peptides and proteins in solution. americanpeptidesociety.orgcreative-proteomics.comportlandpress.com It measures the differential absorption of left and right circularly polarized light in the ultraviolet (UV) region. nih.gov The far-UV region (typically 185-250 nm) is dominated by the absorption of the peptide backbone amide bonds, and the resulting CD spectrum provides a characteristic signature of the protein's secondary structure content. pnas.orgphotophysics.com

Different secondary structural elements give rise to distinct CD spectra. americanpeptidesociety.org For example:

α-helices typically show strong negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm. americanpeptidesociety.orgunivr.it

β-sheets generally exhibit a negative band around 217 nm and a positive band around 195 nm. americanpeptidesociety.org

β-turns and random coils have less defined and weaker CD signals. nih.gov

By deconvoluting the experimental CD spectrum of this compound using reference spectra for various secondary structures, it is possible to estimate the percentage of each structural type present. americanpeptidesociety.orgportlandpress.com This is particularly useful for monitoring conformational changes induced by factors such as pH, temperature, or the presence of ligands. americanpeptidesociety.org While CD spectroscopy provides a lower-resolution view of structure compared to techniques like NMR or X-ray crystallography, its sensitivity and the small amount of sample required make it an excellent tool for initial structural characterization and for studying conformational transitions. portlandpress.comphotophysics.com

Table 2: Typical Far-UV CD Spectral Features for Common Peptide Secondary Structures

| Secondary Structure | Wavelength of Maxima/Minima (nm) | Sign of CD Signal |

| α-Helix | ~222 | Negative |

| ~208 | Negative | |

| ~192 | Positive | |

| β-Sheet | ~217 | Negative |

| ~195 | Positive | |

| Polyproline II (PPII) | ~228 | Positive |

| ~205 | Negative | |

| Random Coil | ~215 | Negative (weak) |

| ~195 | Positive (weak) |

This table presents characteristic CD signals. The actual spectrum of this compound would be a composite of the signals from its populated conformations.

Detailed Conformational Preferences of this compound Moieties

The incorporation of a β-alanine residue introduces additional conformational flexibility into the peptide backbone compared to peptides composed solely of α-amino acids. This allows this compound to adopt a wider range of structures, including specific turn and helical conformations.

β-turns are compact structures involving four amino acid residues that cause a reversal in the direction of the polypeptide chain. They are prevalent in proteins and peptides and are crucial for their folding and biological activity. mdpi.comnih.gov The presence of the flexible β-alanine in this compound can facilitate the formation of various types of β-turns. In a study of a cyclic tetrapeptide containing β-alanyl-β-alanine, a type I β-turn was stabilized. capes.gov.br

The characterization of β-turn formations in this compound can be achieved through a combination of spectroscopic techniques and computational modeling. NMR spectroscopy, for instance, can provide distance and dihedral angle restraints that define the turn geometry. acs.org FTIR and CD spectroscopy can indicate the presence of turn structures. acs.orgnih.gov Computational studies, such as molecular mechanics and density functional theory (DFT) calculations, can be used to explore the potential energy surface and identify low-energy β-turn conformers. nih.govacs.org

The Polyproline II (PPII) helix is an extended, left-handed helical structure that is distinct from the more common α-helix. nih.govd-nb.info It is characterized by specific backbone dihedral angles (φ ≈ -75°, ψ ≈ +145°). nih.gov While initially identified in polyproline, the PPII conformation is now recognized as a significant structural motif in many other peptides and proteins, even in the absence of proline residues. biorxiv.org It is considered a major conformation for unfolded or flexible regions of proteins. biorxiv.org

Studies on dipeptides have shown that many, including alanine (B10760859) dipeptide, adopt a significant population of the PPII conformation in aqueous solution. nih.govacs.orgpnas.org Given the flexibility of the β-alanine residue, it is plausible that this compound could also populate PPII-like conformations.

Role of β-Alanine in Modulating Peptide Backbone Dihedral Angles

The three-dimensional structure of a peptide is fundamentally dictated by the rotational degrees of freedom along its backbone, defined by a series of torsion angles or dihedral angles. In conventional peptides composed of α-amino acids, the key dihedral angles are phi (φ), psi (ψ), and omega (ω). expasy.orglibretexts.org The ω angle, associated with the peptide bond (Cα-C-N-Cα), is generally restricted to a planar trans configuration (≈180°) due to partial double-bond character. expasy.org Consequently, the backbone's conformation is primarily determined by the φ (C-N-Cα-C) and ψ (N-Cα-C-N) angles of each residue. acs.org

The incorporation of a β-amino acid, such as β-alanine (β-Ala), into a peptide chain introduces an additional methylene (B1212753) group into the backbone, creating a more flexible structure compared to its α-amino acid counterparts. scirp.orgacs.orgwikipedia.org This added flexibility fundamentally alters the conformational possibilities by introducing new rotatable bonds and, therefore, additional dihedral angles that must be considered. The backbone of a β-amino acid residue is defined by the torsional variables θ (N-Cβ), μ (Cβ-Cα), and ω (CO-N), alongside the traditional φ and ψ angles, although nomenclature can vary. scirp.org

Detailed research findings from a model peptide, Boc-β-Ala-Aib-OCH₃, provide direct experimental evidence for this conformational duality. nih.gov In the crystalline state, this peptide was found to exist as two crystallographically independent molecules, each displaying a different conformation dictated by the β-Ala residue. nih.gov

Molecule A adopted a folded gauche conformation, where the μ torsion angle of the β-Ala residue was -71.0°. This induced a pseudo type III' β-turn-like structure in the peptide. nih.gov

The conformation of the adjacent α-aminoisobutyric acid (Aib) residue was directly influenced by the state of the β-Ala moiety, adopting different φ and ψ angles to accommodate the folded or extended structure. nih.gov This demonstrates that the conformational choice within the β-alanine unit is a primary modulator of the entire peptide backbone's local structure.

| Molecule | Conformation Type | β-Ala μ angle (°) | Aib φ angle (°) | Aib ψ angle (°) | Resulting Structure |

| A | Folded | -71.0 | 46.2 | 48.3 | Pseudo type III' β-turn-like |

| B | Extended | 161.2 | -43.6 | -45.5 | Overall extended conformation |

These findings establish that the energetic barrier between the gauche and trans conformations of β-alanine is low enough for both to be accessible within a short linear peptide. nih.gov The stabilization of one form over the other can be significantly influenced by factors such as the conformational constraints of neighboring residues and the local chemical environment. nih.govnih.gov Therefore, β-alanine's role is not merely to add a flexible spacer; it acts as a conformational switch, capable of directing the peptide backbone into either compact, turn-like structures or extended, sheet-like arrangements. This property holds significant promise for the rational design of peptidomimetics with well-defined and predictable three-dimensional shapes. nih.gov

Biochemical and Molecular Mechanisms Involving Phe Beta Ala Containing Peptides

Structure-Activity Relationship (SAR) Studies of PHE-beta-ALA Variants

The precise arrangement and type of amino acids within a peptide containing Phenylalanine (Phe) and beta-Alanine (B559535) (β-Ala) are critical determinants of its biological activity. Structure-activity relationship (SAR) studies, which involve systematically altering the peptide's structure, have provided valuable insights into how these modifications influence molecular function.

Positional scanning and amino acid substitutions have been instrumental in understanding the roles of specific residues. For instance, in studies of melanocortin tetrapeptides, substituting the Phe residue with Alanine (B10760859) (Ala) resulted in a significant 1500-fold decrease in potency at the mouse melanocortin 1 receptor (mMC1R). acs.org This highlights the crucial role of the Phe side chain in receptor interaction. Similarly, various other substitutions at the Phe position led to a comparable loss of potency, indicating a strict structural requirement at this site for maintaining high activity. acs.org However, the substitution with DBip (4,4'-Biphenylalanine) resulted in a tetrapeptide with equipotent activity to the lead compound, demonstrating that specific, strategic modifications can retain or even enhance biological function. acs.org

In the context of opioid receptor ligands, SAR studies on macrocyclic peptides have also revealed the importance of specific residues. An Alanine-scan of the cyclotetrapeptide CJ-15,208, c[Trp-Phe-D-Pro-Phe], emphasized the significance of Phe³ and Trp⁴, as their replacement with Ala led to a substantial loss in binding affinity for both kappa-opioid receptor (KOR) and mu-opioid receptor (MOR). mdpi.com This suggests that the aromatic side chains of Phe and Trp are key pharmacophoric elements.

Furthermore, the introduction of β-amino acids, such as β-Ala, into peptide backbones can significantly alter their conformational properties and, consequently, their biological activity. acs.org For example, replacing a standard α-amino acid with a β-amino acid can induce specific secondary structures, like helices or sheets, which can either be beneficial or detrimental to receptor binding. acs.org The stereochemistry of these β-amino acids is also a critical factor, as it influences the peptide's folding preference. researchgate.net

The following table summarizes the effects of amino acid substitutions in a melanocortin tetrapeptide scaffold:

| Original Residue | Substitution | Effect on mMC1R Potency |

| Phe | Ala | 1500-fold decrease |

| Phe | homoPhe | ~1500-fold decrease |

| Phe | Tyr | ~1500-fold decrease |

| Phe | Trp | ~1500-fold decrease |

| Phe | DBip | Equipotent |

These examples underscore the principle that even minor changes in the amino acid sequence or stereochemistry of a this compound containing peptide can have profound effects on its molecular activity.

The rational design of peptides incorporating Phenylalanine (Phe) and beta-Alanine (β-Ala) leverages an understanding of their structural and chemical properties to create molecules with specific biological functions. This approach is grounded in mechanistic insights gained from in vitro studies and aims to optimize characteristics like receptor affinity, selectivity, and stability. nih.gov

A key principle in the rational design of such peptides is the strategic incorporation of conformational constraints. Introducing β-amino acids like β-Ala can induce specific and predictable secondary structures, such as helices or sheets. acs.org This is because the additional methylene (B1212753) group in the backbone of β-amino acids alters the peptide's folding landscape. researchgate.net By controlling the peptide's conformation, it is possible to present the pharmacophoric groups, such as the aromatic ring of Phe, in an optimal orientation for receptor binding. acs.org

Another important design strategy involves modifying the peptide to enhance its resistance to enzymatic degradation. Peptides containing D-amino acids or β-amino acids are often less susceptible to proteolysis, which can lead to a longer duration of action. plos.orgmdpi.com For example, replacing a naturally occurring L-amino acid with its D-enantiomer can significantly increase the peptide's stability. plos.org

The design process also considers the interplay of hydrophobicity, charge, and the propensity to form specific secondary structures, all of which are critical for the aggregation process in some pathological conditions. nih.gov For instance, in the design of inhibitors for Aβ42 fibril formation, a peptide was engineered to include a hydrophobic recognition sequence and a β-strand breaking moiety to specifically interact with and disrupt the aggregation process. nih.gov

Furthermore, computational modeling and quantitative structure-activity relationship (QSAR) analysis are powerful tools in the rational design process. mdpi.com These methods can predict how different modifications will affect the peptide's properties, allowing for a more targeted and efficient design strategy. By analyzing the relationships between a series of peptide analogs and their biological activities, researchers can identify key structural features that are essential for function. mdpi.com

The following table outlines some rational design principles for modulating the biological function of this compound containing peptides:

| Design Principle | Mechanism | Desired Outcome |

| Conformational Constraint | Inducing specific secondary structures (e.g., helices, sheets) through β-amino acid incorporation. acs.org | Optimized presentation of pharmacophoric groups for enhanced receptor binding and selectivity. |

| Enzymatic Stability | Incorporating D-amino acids or non-natural amino acids to resist proteolytic degradation. plos.orgmdpi.com | Increased bioavailability and duration of action. |

| Modulation of Physicochemical Properties | Adjusting hydrophobicity, charge, and hydrogen bonding potential through amino acid substitution. nih.gov | Improved solubility, membrane permeability, and target interaction. |

| Structure-Based Design | Utilizing computational models and known receptor structures to design complementary ligands. plos.orgmdpi.com | High-affinity and selective binders. |

Through the application of these principles, it is possible to systematically engineer this compound-containing peptides with tailored biological activities for various therapeutic and research applications.

Molecular Interactions with Biological Receptors and Ligand Binding

The interaction of peptides containing Phenylalanine (Phe) and beta-Alanine (β-Ala) with biological receptors is a critical aspect of their function. In vitro receptor affinity and selectivity assays are essential tools for characterizing these interactions, providing quantitative data on how strongly a peptide binds to its target receptor and its preference for that receptor over others.

Displacement binding assays are commonly used to determine the affinity of a peptide for a specific receptor. acs.orgfrontiersin.org In these assays, a radiolabeled ligand with known high affinity for the receptor is incubated with cell membranes expressing the receptor. The peptide of interest is then added at increasing concentrations to compete with the radiolabeled ligand for binding. The concentration of the peptide that displaces 50% of the radiolabeled ligand is known as the IC50 value, which can be used to calculate the binding affinity (Ki).

For example, in studies of opioid receptors, the affinities of various peptides for the mu-opioid receptor (MOR), delta-opioid receptor (DOR), and kappa-opioid receptor (KOR) are determined using specific radioligands like [3H]DAMGO, [3H]DPDPE, and [3H]U69,593, respectively. acs.orgfrontiersin.org These assays have been used to characterize novel dermorphin (B549996) analogues like H-Tyr-D-Arg-Phe-beta-Ala-OH (TAPA), which has shown high affinity for mu-opioid receptors. nih.gov

Similarly, the binding of this compound-containing peptides to bombesin (B8815690) receptors has been extensively studied. The synthetic bombesin analogue, [D-Phe6,β-Ala11,Phe13,Nle14]bombesin6-14, has demonstrated high affinity for all three bombesin receptor subtypes (BB1, BB2, and BB3). guidetopharmacology.orgsnmjournals.org However, the lack of selectivity of this analogue has driven efforts to develop more selective ligands. guidetopharmacology.org Shortened analogues of this peptide have been developed that show selectivity for the BB3 receptor. guidetopharmacology.org

The following table presents data from a displacement binding assay for a novel KOR agonist, LOR17 (c[Phe-Gly-β-Ala-D-Trp]), in different cell models expressing the kappa-opioid receptor.

| Cell Model | Radioligand | Kd (nM) |

| HEK-293/hKOPr | [3H]-U69,593 | 1.3 ± 0.3 |

| U87-MG | [3H]-U69,593 | 2.2 ± 0.6 |

| Normal Human Astrocytes | [3H]-U69,593 | 2.0 ± 0.4 |

Data adapted from a study on the functional selectivity of LOR17. frontiersin.org

These in vitro assays are crucial for the initial characterization of novel peptides and for guiding the design of more potent and selective ligands.

Peptides containing Phenylalanine (Phe) and beta-Alanine (β-Ala) can interact with receptors in various ways, acting as agonists, antagonists, or allosteric modulators. In vitro functional assays are employed to elucidate these mechanisms.

Agonism is characterized by the ability of a ligand to bind to a receptor and trigger a cellular response. This is often measured through second messenger assays, such as monitoring changes in cyclic AMP (cAMP) levels or calcium mobilization. frontiersin.orgsnmjournals.org For instance, the KOR-selective agonist U50,488 produces a concentration-dependent reduction of forskolin-induced cAMP production in cells expressing the KOR. acs.org A peptide that mimics this effect is considered a KOR agonist.

Antagonism occurs when a ligand binds to a receptor but does not elicit a response, instead blocking the action of an agonist. This can be observed in functional assays where the antagonist shifts the dose-response curve of an agonist to the right. nih.gov For example, the antinociceptive effect of the mu-opioid receptor agonist TAPA can be antagonized by the selective mu-opioid receptor antagonist naloxonazine. nih.gov

Allosteric modulation involves a ligand binding to a site on the receptor that is distinct from the primary (orthosteric) binding site. frontiersin.org Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral. mdpi.com A NAM, for example, will decrease the affinity or efficacy of the orthosteric agonist. frontiersin.org A key finding was the identification of the cyclopeptide c[D-Trp-Phe-β-Ala-β-Ala] as the first KOR-specific negative allosteric modulator. acs.orgnih.gov In vitro, this peptide did not alter adenylyl cyclase activity on its own but, when co-administered with the KOR agonist U50,488, it significantly and concentration-dependently shifted the agonist's concentration-response curve to the right and upward, indicating negative allosteric modulation. acs.org

The following table summarizes the in vitro functional profiles of different types of receptor ligands:

| Ligand Type | In Vitro Effect | Example |

| Agonist | Activates receptor, produces a cellular response (e.g., decreased cAMP). acs.org | U50,488 at the KOR |

| Antagonist | Binds to receptor, blocks agonist activity. nih.gov | Naloxonazine at the mu-opioid receptor |

| Negative Allosteric Modulator (NAM) | Binds to an allosteric site, reduces agonist affinity/efficacy. acs.org | c[D-Trp-Phe-β-Ala-β-Ala] at the KOR |

These in vitro studies are fundamental to understanding the complex ways in which this compound-containing peptides can modulate receptor function, providing a basis for their potential therapeutic applications.

The biophysical characterization of ligand-receptor complexes provides detailed insights into the molecular interactions and structural changes that occur upon binding. A variety of techniques are employed to study these interactions in vitro.

X-ray crystallography can provide high-resolution three-dimensional structures of ligand-receptor complexes, revealing the precise binding mode of the ligand and the conformational changes in the receptor. plos.org For example, the crystal structures of thrombin in complex with peptide inhibitors have elucidated the molecular details of their inhibitory action, showing how the peptides bind to the active site and disrupt the catalytic machinery of the enzyme. plos.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for studying ligand-receptor interactions in solution. nih.gov NMR can be used to determine the structure of the bound ligand, identify the amino acids in the receptor that are involved in binding, and characterize the conformational changes that occur upon complex formation. researchgate.net For instance, NMR has been used to visualize the local conformational changes in the extracellular domain of the calcium-sensing receptor upon binding of Ca2+ and L-Phe. nih.gov

Fluorescence spectroscopy can be used to monitor ligand binding and conformational changes in real-time. nih.gov Changes in the fluorescence properties of intrinsic fluorophores (like tryptophan) or extrinsic fluorescent probes can provide information about the binding affinity and kinetics of the interaction. nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon ligand binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding. nih.gov

Surface Plasmon Resonance (SPR) is a label-free technique that can be used to measure the kinetics of ligand-receptor interactions in real-time, providing association (kon) and dissociation (koff) rate constants. researchgate.net

These biophysical techniques, often used in combination, provide a comprehensive understanding of the molecular basis of ligand-receptor recognition and are invaluable for the rational design of new and improved therapeutic agents. researchgate.net

Enzymatic Stability and Degradation of this compound-Containing Peptides

The incorporation of β-amino acids, such as β-alanine (β-Ala), into peptide sequences is a well-established strategy to enhance their resistance to enzymatic degradation. acs.orgresearchgate.netnih.gov This increased stability is a critical attribute for the development of peptide-based therapeutics, as it can prolong their half-life in biological systems. nih.gov Peptides containing β-amino acids often exhibit remarkable stability against a wide array of proteases. nih.gov

Identification of Specific Peptidases and Degradation Products

While peptides containing β-amino acids are generally resistant to degradation, some specific enzymes have been identified that can cleave them, albeit often inefficiently. For example, pronase has been observed to cleave an α-β peptide bond. acs.org

In the context of peptides containing proline residues, dipeptidyl-peptidase IV (DP IV) is known to cleave dipeptides from the N-terminus. nih.gov However, analogs where the proline is replaced by D-alanine show complete resistance to this enzymatic action. nih.gov

The degradation of polyglutamine (polyQ) sequences, which can be released by proteasomes, has been attributed to puromycin-sensitive aminopeptidase (B13392206) (PSA). embopress.org This enzyme is capable of digesting these peptides, although the process is noted to be relatively inefficient compared to the degradation of typical non-repeating peptides. embopress.org

In some cases, the degradation of peptides containing modified amino acids can be influenced by the surrounding sequence and the specific type of peptidase. For example, in studies of β-casomorphins, degradation was observed in plasma, potentially due to an enzyme similar to DP IV. nih.gov

Self-Assembly Properties and Formation of Supramolecular Structures

The incorporation of Phenylalanine (Phe) and β-Alanine (β-Ala) into peptides can significantly influence their self-assembly properties, leading to the formation of diverse and complex supramolecular structures. These structures are driven by a variety of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. researchgate.netnih.gov

Design of this compound based Short Peptide Amphiphiles

Short peptide amphiphiles are designed with a hydrophobic tail and a hydrophilic peptide headgroup. nih.govacs.org The self-assembly of these molecules is a balance between the hydrophobic collapse of the tails and the interactions between the peptide segments. nih.gov

The design of this compound based peptide amphiphiles often involves coupling a hydrophobic moiety, such as a long alkyl chain, to a short peptide sequence containing Phe and β-Ala. nih.gov The Phe residues contribute to self-assembly through π-π stacking and hydrophobic interactions, while the β-Ala can influence the peptide backbone conformation and stability. researchgate.netnih.gov The inclusion of charged residues can also be used to control solubility and self-assembly through electrostatic interactions. nih.gov

For example, a series of dipeptides where the C-terminus was coupled with a dodecyl amine and the N-terminus was protected with groups of varying chain lengths, including β-alanine, were shown to self-assemble into nanofibrillar networks. nih.gov

Investigation of Nanostructure Formation and Morphologies

Peptides containing Phe are well-known for their ability to self-assemble into a variety of nanostructures, including nanotubes, nanofibers, nanoribbons, and vesicles. researchgate.netacs.orgnih.gov The specific morphology is highly dependent on the peptide sequence, concentration, and environmental conditions. csic.es

The introduction of β-Ala can modulate these self-assembly processes. For instance, β-alanine homotetramers have been shown to form nanovesicles in aqueous media. unimi.it The driving force for this is a conformational switch in the peptide's helical structure during self-assembly. unimi.it

The combination of Phe and β-Ala can lead to the formation of hydrogels composed of nanofibrillar networks. nih.gov The morphology of these nanostructures can be investigated using techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM). csic.esunimi.it These analyses have revealed structures ranging from spherical particles and vesicles to elongated fibers and ribbons. acs.orgunimi.it

Interplay between Peptide Structure and Environmental Factors on Self-Assembly

The self-assembly of this compound containing peptides is a complex process governed by the interplay between the peptide's primary structure and various environmental factors. researchgate.netcsic.es These factors include pH, temperature, solvent composition, and ionic strength. researchgate.netnih.govnih.gov

pH: Changes in pH can alter the charge state of ionizable side chains and the terminal groups of the peptide, thereby influencing electrostatic interactions and, consequently, the self-assembly process. nih.gov For example, at a specific pH, the protonation or deprotonation of residues can trigger morphological transitions, such as from micelles to nanofibers. nih.gov

Temperature: Temperature can affect the strength of hydrophobic interactions and hydrogen bonds, leading to changes in the assembled structures. csic.es In some cases, heating can cause a transition from one morphology to another, which may or may not be reversible upon cooling. jnsam.com

Solvent: The polarity and composition of the solvent play a crucial role in the self-assembly process. csic.es Different solvent-cosolvent ratios can lead to dramatically different morphologies, such as stacked braids, microtubes, or spherulitic craters. csic.es

Concentration: The concentration of the peptide is also a critical factor, with hydrogelation often occurring at higher concentrations due to increased intermolecular interactions and entanglement of the fibrillar networks. nih.gov

Metabolic Pathway Research of Beta Alanine As a Precursor Component of Phe Beta Ala

Biosynthesis Pathways of β-Alanine in Microorganisms and Eukaryotes

The natural synthesis of β-alanine is observed across different domains of life, albeit through distinct biochemical routes. biorxiv.org In microorganisms, the primary pathway involves the decarboxylation of L-aspartate. utexas.edubiorxiv.org Eukaryotes, including plants and yeast, have evolved alternative pathways originating from polyamines, propionate (B1217596), and uracil (B121893). frontiersin.orgnih.govoatext.com

L-Aspartate Decarboxylase Pathway

In prokaryotes, the principal route for β-alanine synthesis is the direct decarboxylation of L-aspartate, a reaction catalyzed by the enzyme L-aspartate-α-decarboxylase (ADC), also known as PanD. utexas.eduebi.ac.uk This pyruvoyl-dependent enzyme is a key player in the pantothenate (vitamin B5) biosynthesis pathway, where β-alanine is an essential intermediate. ebi.ac.ukresearchgate.net The gene encoding this enzyme, panD, is found in numerous bacteria, including Escherichia coli and Bacillus subtilis. utexas.edufrontiersin.org

The ADC enzyme itself is synthesized as a proenzyme that undergoes self-processing to form two chains, an alpha and a beta chain, and the active pyruvoyl group. ebi.ac.uk The active site is formed at the interface of two subunits, highlighting a complex quaternary structure necessary for its catalytic function. ebi.ac.uk

Polyamine Pathway and Related Enzymes (e.g., diaminobutyrate aminotransferase, decarboxylase)

An alternative pathway for β-alanine biosynthesis, particularly in organisms lacking a functional L-aspartate decarboxylase, involves the metabolism of polyamines. nih.gov In some bacteria, such as Acinetobacter baylyi, a novel pathway has been identified where promiscuous enzymes contribute to β-alanine synthesis. nih.govnih.gov This pathway utilizes 2,4-diaminobutyrate (DAB) as a key intermediate. nih.gov

The enzymes involved include 2,4-diaminobutyrate aminotransferase (Dat) and 2,4-diaminobutyrate decarboxylase (Ddc) . nih.govnih.gov Through their action, DAB is converted to intermediates like 1,3-diaminopropane (B46017) and 3-aminopropanal (B1211446), which are subsequently oxidized to form β-alanine. nih.gov Research has shown that this pathway is not exclusive to A. baylyi and is likely widespread among prokaryotes. nih.gov In plants and yeast, polyamines like spermine (B22157) and spermidine (B129725) can also be catabolized to produce β-alanine. nih.gov For instance, in yeast, the polyamine oxidase FMS1 converts spermine to 3-aminopropanal, which is then oxidized to β-alanine by aldehyde dehydrogenases. nih.gov

Recent studies in Rhizobium leguminosarum have also implicated a diaminobutyrate aminotransferase in a pathway for β-alanine synthesis, especially in mutants lacking the conventional aspartate decarboxylase. frontiersin.org

Propionate Pathway for β-Alanine Production

In plants, a distinct pathway for β-alanine synthesis originates from propionate. frontiersin.orgnih.gov This multi-step pathway involves the activation of propionate to propionyl-CoA, followed by a series of oxidation, hydration, and hydrolysis reactions to yield malonate semialdehyde. frontiersin.orgnih.gov The final step is a transamination reaction, catalyzed by an enzyme like β-alanine-pyruvate transaminase, which converts malonate semialdehyde to β-alanine. frontiersin.orgresearchgate.net This pathway establishes a metabolic link between the metabolism of L-alanine and β-alanine in plants. frontiersin.org

Another pathway for β-alanine production is the reductive degradation of uracil, which has been observed in both bacteria and eukaryotes like yeast and plants. nih.govoatext.com This three-step process involves the conversion of uracil to dihydrouracil, followed by ring opening to N-carbamoyl-β-alanine, and finally hydrolysis by β-alanine synthase to yield β-alanine, ammonia, and carbon dioxide. nih.govoatext.com In mammals, this is the primary route for β-alanine production. oatext.com

Enzymatic Conversion and Whole-Cell Synthesis of β-Alanine

The limited natural production of β-alanine in wild-type microorganisms has spurred the development of biotechnological approaches to enhance its synthesis. frontiersin.org These methods primarily fall into two categories: enzymatic conversion using purified enzymes and whole-cell synthesis utilizing engineered microorganisms. frontiersin.org

Activity and Specificity of β-Alanine-Synthesizing Enzymes

The efficiency of β-alanine production is heavily reliant on the catalytic properties of the enzymes involved, particularly L-aspartate-α-decarboxylase (ADC). ADCs are classified into two main types based on their cofactor requirements: the pyruvoyl-dependent ADCs found in bacteria and the pyridoxal-5'-phosphate (PLP)-dependent ADCs present in insects and plants. utexas.edumdpi.com

Extensive research has focused on characterizing and improving the activity and specificity of these enzymes. For instance, the ADC from Bacillus subtilis (BsADC) and a novel ADC from Corynebacterium jeikeium (CjADC) have been shown to possess high specific activity. researchgate.net The E. coli ADC has an optimal pH range of 6.8 to 7.5 and an optimal temperature of 55°C. nih.gov Its activity is inhibited by various carbonyl-reactive reagents. nih.govuniprot.org

Protein engineering efforts, including error-prone PCR and site-directed mutagenesis, have been successfully employed to enhance the catalytic efficiency and substrate tolerance of ADCs. frontiersin.orgmdpi.comrsc.org For example, a mutant of the PLP-dependent ADC from Tribolium castaneum (TcPanD-R98H/K305S) exhibited a 2.45-fold higher activity than the wild-type enzyme. mdpi.com Similarly, introducing an arginine residue on the surface of an L-aspartate β-decarboxylase significantly increased its specific activity and stability over a broad pH range. rsc.org

Bioengineering of Microorganisms for Enhanced β-Alanine Production